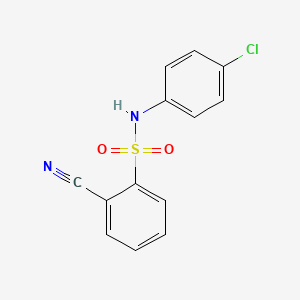

![molecular formula C21H25N3O2 B5593056 1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B5593056.png)

1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine" is a chemically synthesized molecule that appears to be part of a broader class of compounds with potential biological activity. Such molecules often feature in research for their potential interactions with biological targets, contributing to the understanding and development of new therapeutic agents. The molecule's structure, consisting of benzofuran and pyrazole moieties linked via a piperidine ring, suggests a complex synthesis pathway and a potential for diverse chemical reactions and interactions.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For example, a study describes the synthesis of bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, which shows the complexity involved in crafting molecules with benzofuran and pyrazole units (Mekky & Sanad, 2020). Although not directly related, these processes highlight the intricate steps and conditions necessary to synthesize complex molecules, potentially involving reactions such as 1,3-dipolar cycloadditions, nucleophilic aromatic substitutions, and cyclizations.

Molecular Structure Analysis

The molecular structure of compounds containing benzofuran and pyrazole linked by piperidine or similar groups often involves strategic molecular design to achieve desired biological activities. Studies on similar compounds utilize X-ray crystallography and spectral analyses to confirm structures, providing insights into the molecular geometry, electronic distribution, and potential reactive sites that could influence biological interactions and properties (Abdel-Wahab et al., 2023).

Applications De Recherche Scientifique

Antibacterial and Biofilm Inhibition

Compounds with structures incorporating benzofuran and pyrazole linked via piperazine have shown significant antibacterial efficacies and biofilm inhibition activities. For instance, derivatives have been found to possess potent inhibitory activities against various bacterial strains, including E. coli, S. aureus, and S. mutans, showcasing better performance than standard antibiotics in some cases. These compounds have also demonstrated excellent inhibitory activities against MRSA and VRE bacterial strains, indicating their potential as novel antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).

Sigma Receptor Ligands

Research into spiro compounds, including benzopyrans and benzofurans linked to piperidines, has explored their binding properties to sigma receptors. These studies have identified compounds with high affinity and selectivity for sigma(1) receptors over sigma(2), contributing to our understanding of receptor-ligand interactions and the potential therapeutic implications for neurological and psychiatric disorders (Maier & Wünsch, 2002).

Synthetic Methodologies

Advancements in synthetic chemistry have enabled the efficient synthesis of complex molecules featuring benzofuran and pyrazole structures. Innovative methods have been developed for constructing such compounds, offering new pathways for the synthesis of pharmacologically active molecules and materials with potential applications in various scientific fields, including medicinal chemistry and materials science (Rahmani et al., 2018).

Propriétés

IUPAC Name |

(3,6-dimethyl-1-benzofuran-2-yl)-[4-[(4-methylpyrazol-1-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-14-4-5-18-16(3)20(26-19(18)10-14)21(25)23-8-6-17(7-9-23)13-24-12-15(2)11-22-24/h4-5,10-12,17H,6-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXQVYWVAZEEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)CN4C=C(C=N4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({5-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5592985.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-methylbenzohydrazide](/img/structure/B5592991.png)

![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)

![N-(2-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5592999.png)

![4-[3-({4-[2-(1H-imidazol-1-yl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5593001.png)

![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5593028.png)

![5-methyl-1,3-diphenyl-1H-pyrazolo[4,3-d][1,3]thiazole](/img/structure/B5593037.png)

![4-[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5593042.png)

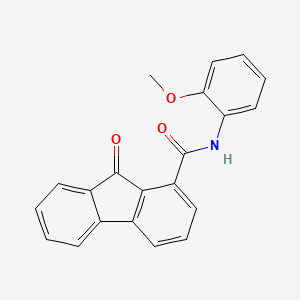

![N-[4-(cyanomethyl)phenyl]-2-(3-methyl-4-nitrophenoxy)acetamide](/img/structure/B5593050.png)

![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5593064.png)

![7-(3,4-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5593070.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B5593077.png)